molecular formula C18H32O4 B8674149 butyl prop-2-enoate;2-ethylhexyl prop-2-enoate CAS No. 26760-85-0

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate

Cat. No. B8674149
M. Wt: 312.4 g/mol
InChI Key: HBTYDDRQLQDDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967224B2

Procedure details

A 1 l reaction vessel equipped with a reflux condensor, stirrer, thermometer, and dropping funnel was charged with 75 g of n-butyl acrylate, 25 g of 2-ethylhexyl acrylate, 4 g of dodecylmercaptan, 1 g of benzoyl peroxide, and 200 g of toluene. The mixture was heated to 75-85° C. A mixture of 75 g of n-butyl acrylate, 25 g of 2-ethylhexyl acrylate, and 1 g of benzoyl peroxide was continuously dropped while stirring the mixture at this temperature to carry out the polymerization reaction for three hours. After the reaction, the solvent and low boiling point matters were removed by evaporation under reduced pressure, thereby obtaining an n-butyl acrylate/2-ethylhexyl acrylate copolymer. This copolymer is designated as “Copolymer (C-1)”.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:14][CH2:15][CH:16]([CH2:21][CH3:22])[CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH:11]=[CH2:12].C(S)CCCCCCCCCCC.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C1(C)C=CC=CC=1>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:14][CH2:15][CH:16]([CH2:21][CH3:22])[CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH:11]=[CH2:12] |f:5.6|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
25 g
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
4 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
25 g
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring the mixture at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 l reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condensor, stirrer
ADDITION
Type
ADDITION
Details
was continuously dropped
CUSTOM
Type
CUSTOM
Details
the polymerization reaction for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent and low boiling point matters were removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCC.C(C=C)(=O)OCC(CCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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